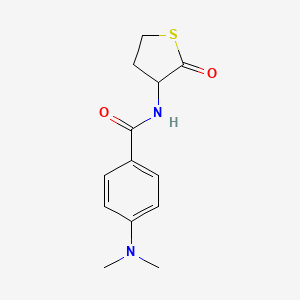![molecular formula C19H24O3 B4887393 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)
1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as IPEM, is a chemical compound that is widely used in scientific research. It is a member of the family of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that selectively bind to and modulate the activity of estrogen receptors in the body. IPEM has been shown to have a wide range of potential applications in the fields of cancer research, reproductive biology, and neurobiology.
作用机制
The mechanism of action of 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene involves its selective binding to and modulation of the activity of estrogen receptors in the body. Estrogen receptors are proteins that are found in many tissues throughout the body, including the breast, uterus, hypothalamus, and brain. When estrogen binds to these receptors, it can lead to a wide range of physiological effects, including changes in gene expression, cell growth, and metabolism.
1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is able to selectively bind to and modulate the activity of estrogen receptors in a tissue-specific manner, which allows it to have different effects in different tissues. For example, in breast cancer cells, 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is able to block the activity of estrogen receptors, which can lead to a reduction in tumor growth and metastasis. In the hypothalamus, 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is able to stimulate the activity of estrogen receptors, which can lead to changes in reproductive behavior and fertility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene are largely dependent on the tissue in which it is acting. In breast cancer cells, 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is able to block the activity of estrogen receptors, which can lead to a reduction in tumor growth and metastasis. In the hypothalamus, 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is able to stimulate the activity of estrogen receptors, which can lead to changes in reproductive behavior and fertility.
实验室实验的优点和局限性
One of the main advantages of using 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its ability to selectively bind to and modulate the activity of estrogen receptors in a tissue-specific manner. This allows researchers to study the effects of estrogen receptor modulation in different tissues without the confounding effects of other compounds that may also bind to estrogen receptors.
One of the limitations of using 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its relatively high cost compared to other compounds that modulate estrogen receptor activity. Additionally, 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene may not be suitable for all types of experiments, as its effects may be too specific to certain tissues or cell types.
未来方向
There are many potential future directions for research involving 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene. One promising area of research involves the development of new and more effective breast cancer treatments based on the selective modulation of estrogen receptor activity. Another area of research involves the use of 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the tissue-specific effects of 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene and its potential applications in the fields of reproductive biology and neurobiology.
合成方法
The synthesis of 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene involves a multi-step process that begins with the reaction of 4-methylphenol with 2-chloroethanol to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to form 2-(2-methoxyphenoxy)ethanol. The final step in the synthesis involves the reaction of this intermediate with isopropylmagnesium chloride and 4-methylbenzaldehyde to form 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene.
科学研究应用
1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene as a potential treatment for breast cancer. Studies have shown that 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is able to selectively bind to and modulate the activity of estrogen receptors in breast cancer cells, which can lead to a reduction in tumor growth and metastasis.
In addition to its potential as a breast cancer treatment, 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has also been shown to have potential applications in the fields of reproductive biology and neurobiology. Studies have shown that 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is able to modulate the activity of estrogen receptors in the hypothalamus, which can lead to changes in reproductive behavior and fertility. 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it is able to modulate the activity of estrogen receptors in the brain.
属性
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)16-10-9-15(3)13-19(16)22-12-11-21-18-8-6-5-7-17(18)20-4/h5-10,13-14H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELOASLTNAPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
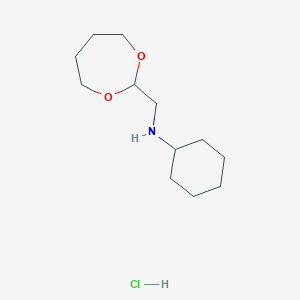
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)
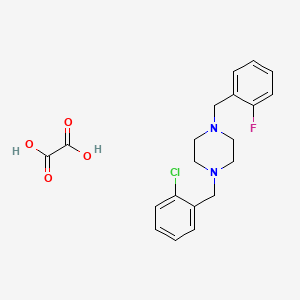

![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
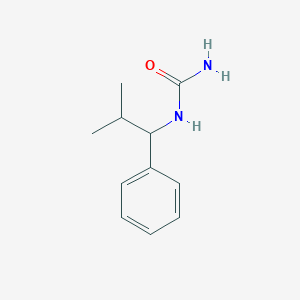
methyl]acetamide](/img/structure/B4887395.png)
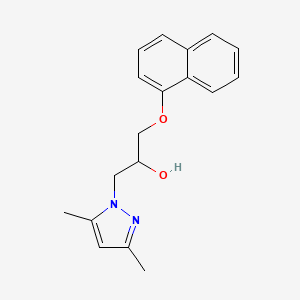

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
